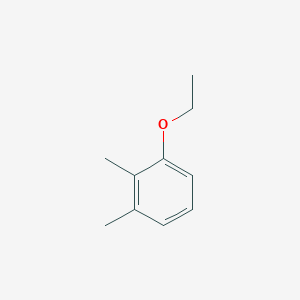

1-Ethoxy-2,3-dimethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-2,3-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-4-11-10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDYMRPAVGESMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50490235 | |

| Record name | 1-Ethoxy-2,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50490235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61808-02-4 | |

| Record name | 1-Ethoxy-2,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50490235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

High-Resolution Structural Elucidation of 1-Ethoxy-2,3-Xylene

This guide serves as an advanced technical resource for the structural elucidation and purity profiling of 1-ethoxy-2,3-dimethylbenzene (also known as 2,3-dimethylphenetole ).[1] It is designed to move beyond basic spectral interpretation, offering a rigorous, multi-modal analytical framework to distinguish this specific isomer from its regioisomeric counterparts (e.g., 2,4- or 2,6-dimethylphenetole).

Part 1: The Isomeric Challenge & Strategic Overview

In drug development and fine chemical synthesis, This compound is a critical intermediate often derived from 2,3-xylenol.[1] The primary analytical challenge is not identifying the molecule itself, but establishing its regioisomeric purity .

The 2,3-substitution pattern creates a specific steric and electronic environment.[1] However, commercial starting materials (2,3-dimethylphenol) often contain traces of 2,4-dimethylphenol or 2,5-dimethylphenol.[1] Since O-alkylation is non-regioselective regarding the existing methyl groups, these impurities carry forward, resulting in "isomeric drift" that standard HPLC may fail to resolve.[1]

The Core Differentiation Logic

-

Target: this compound (Vicinal methyls, ether at position 1).[1]

-

Primary Imposter: 1-Ethoxy-2,4-dimethylbenzene (Asymmetric, often co-eluting).[1]

-

Secondary Imposter: 1-Ethoxy-2,6-dimethylbenzene (Sterically hindered, usually separable).[1]

Part 2: Synthesis-Derived Impurity Profiling[1]

To identify impurities, one must understand their origin.[1] The synthesis typically involves the Williamson etherification of 2,3-dimethylphenol.[1]

Reaction Pathway & Byproducts

The following directed graph illustrates the genesis of the target molecule and its potential isomeric contaminants.[2]

Figure 1: Synthetic origin of regioisomeric impurities in 2,3-dimethylphenetole production.

Part 3: Multi-Modal Analytical Workflow

This section details the definitive identification criteria. You must use a triangulation approach : NMR for connectivity, GC-MS for molecular weight/retention, and IR for substitution patterns.[1]

Nuclear Magnetic Resonance ( H NMR) – The Gold Standard

NMR is the only method capable of definitively proving the 2,3-substitution pattern without reference standards.

The Diagnostic Logic:

-

2,3-Isomer (Target): The aromatic ring has protons at positions 4, 5, and 6. These are three adjacent protons .

-

2,4-Isomer (Impurity): Protons are at 3, 5, 6.[1]

Comparative Data Table

| Feature | This compound (Target) | 1-Ethoxy-2,4-dimethylbenzene (Impurity) |

| Aromatic H Count | 3H (Positions 4, 5,[1] 6) | 3H (Positions 3, 5,[3] 6) |

| Splitting System | ABC or ABX System (Continuous) | AMX System (Isolated + Pair) |

| Diagnostic Signal | Triplet/dd at ~7.0 ppm (H5) | Singlet (s) at ~6.6-6.8 ppm (H3) |

| Methyl Shifts | Two singlets (or overlapping) ~2.1-2.3 ppm | Two singlets, distinct shifts |

| Ether -CH2- | Quartet ~4.0 ppm | Quartet ~4.0 ppm |

Mass Spectrometry (GC-MS)

While mass spectra of xylene isomers are nearly identical (Molecular Ion

-

Fragmentation: Look for the tropylium ion cascade.[1]

-

(150)

-

(150)

-

Retention Time Rules (Polar Column, e.g., PEG/Wax):

Infrared Spectroscopy (FT-IR)

Use IR for rapid "Go/No-Go" screening of raw materials.[1]

-

Target (1,2,3-trisubstituted): Look for Out-of-Plane (OOP) bending bands at 760–780 cm⁻¹ (medium) and 705–745 cm⁻¹ (strong).

-

Impurity (1,2,4-trisubstituted): Distinct strong band at 800–860 cm⁻¹ (often two bands).[1]

Part 4: Validated Experimental Protocols

Protocol A: Definitive NMR Identification

Use this protocol to certify a reference standard.

-

Sample Prep: Dissolve 10 mg of sample in 0.6 mL CDCl₃ (Chloroform-d). Ensure solvent acidity is neutralized (filter through basic alumina if sensitive) to prevent ether cleavage, though phenetoles are generally stable.[1]

-

Acquisition:

-

Frequency: 400 MHz minimum (600 MHz preferred for resolution of aromatic multiplets).

-

Scans: 16 (sufficient for >98% purity).

-

Pulse: 30° pulse angle to ensure accurate integration.

-

-

Processing:

Protocol B: GC-MS Purity Profiling

Use this protocol for quantitative impurity analysis.[1]

-

Column: DB-WAX or ZB-Wax (Polyethylene glycol), 30m x 0.25mm x 0.25µm.[1] Note: Non-polar columns (DB-5) often fail to resolve 2,3- and 2,4-isomers.[1]

-

Conditions:

-

Validation:

-

Inject a "System Suitability Mix" containing 2,3-xylenol and 2,4-xylenol (precursors) to confirm resolution power before injecting the ether product.[1]

-

Part 5: Analytical Decision Tree

The following logic flow ensures rigorous identification.

Figure 2: Analytical decision matrix for confirming 1-ethoxy-2,3-xylene structure.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][4] (Authoritative text on NMR coupling patterns for trisubstituted benzenes).

-

National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23).[1] Source: (For comparative fragmentation patterns of xylene derivatives).[1]

-

PubChem. 1-Ethoxy-2,4-dimethylbenzene Compound Summary. National Library of Medicine.[1] Source: (Used for comparative isomer data).[1]

-

SDBS. Spectral Database for Organic Compounds.[1][4] AIST, Japan.[1] Source: (Reference for FT-IR OOP bending frequencies of xylenols).[1]

Sources

Technical Monograph: Ethyl 2,3-Dimethylphenyl Ether

This technical guide provides a comprehensive analysis of ethyl 2,3-dimethylphenyl ether (also known as 1-ethoxy-2,3-dimethylbenzene or 2,3-dimethylphenetole). It is designed for researchers in medicinal chemistry and process development who utilize this compound as a lipophilic scaffold, metabolic probe, or synthetic intermediate.[1]

CAS Registry Number: 61808-02-4 Document Type: Technical Reference & Experimental Guide Version: 2.0 (Scientific Review)

Executive Summary

Ethyl 2,3-dimethylphenyl ether is a lipophilic ether derivative of 2,3-dimethylphenol (2,3-xylenol).[1] In drug development, it serves two primary functions:

-

Lipophilic Isostere: It acts as a non-hydrogen-bond-donating surrogate for 2,3-dimethylphenol, significantly increasing LogP and blood-brain barrier (BBB) permeability potential.[1]

-

Metabolic Probe: The ethoxy group functions as a metabolic "handle," susceptible to O-dealkylation by cytochrome P450 enzymes (specifically CYP1A2 and CYP2D6), making it useful for studying oxidative metabolism rates in early-stage ADME assays.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) where specific experimental data for this isomer is limited.

| Property | Value / Description | Source/Note |

| IUPAC Name | This compound | Official Nomenclature |

| Common Synonyms | 2,3-Dimethylphenetole; Ethyl 2,3-xylyl ether | Industry Standard |

| Molecular Formula | C₁₀H₁₄O | - |

| Molecular Weight | 150.22 g/mol | - |

| Physical State | Colorless to pale yellow liquid | Ambient conditions |

| Boiling Point | ~205–210 °C (Predicted) | Estimated based on 2,3-dimethylphenol (217°C) and anisole trends.[1] |

| Density | 0.96 ± 0.05 g/cm³ | Predicted |

| LogP (Octanol/Water) | 3.65 ± 0.3 | High Lipophilicity (Predicted) |

| Solubility | Immiscible in water; Soluble in EtOH, Et₂O, CHCl₃ | Hydrophobic |

Synthetic Methodology: Optimized Williamson Ether Synthesis

While various routes exist, the most robust protocol for high-purity synthesis in a research setting is the Williamson Ether Synthesis utilizing potassium carbonate in a polar aprotic solvent.[1] This method avoids the moisture sensitivity of sodium hydride protocols.[1]

Reaction Mechanism

The reaction proceeds via an Sₙ2 mechanism .[1] The phenoxide anion, generated in situ by the base (

Experimental Protocol

Scale: 10 mmol (Reference Scale)

Reagents:

-

2,3-Dimethylphenol (1.22 g, 10 mmol)[1]

-

Ethyl Bromide (1.64 g, 15 mmol) [Excess drives kinetics][1]

-

Potassium Carbonate (

), anhydrous (2.76 g, 20 mmol)[1] -

Solvent: DMF (Dimethylformamide) or Acetone (20 mL)

Step-by-Step Workflow:

-

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylphenol in DMF (20 mL). Add anhydrous

.[1] Stir at room temperature for 15 minutes to facilitate deprotonation (formation of the phenoxide).[1] -

Alkylation: Add ethyl bromide dropwise via a syringe.

-

Note: If using acetone, attach a reflux condenser and heat to reflux (56°C). If using DMF, heat to 60°C.[1]

-

-

Monitoring (Self-Validation): Monitor reaction progress via TLC (Hexane:Ethyl Acetate 9:1).

-

Workup:

-

Purification: If necessary, purify via flash column chromatography (Silica gel, 100% Hexanes

5% EtOAc/Hexanes).

Synthesis Workflow Visualization[1]

Figure 1: Step-by-step Williamson ether synthesis workflow with integrated validation checkpoints.

Metabolic Stability & Reactivity Profile

In drug discovery, understanding the metabolic fate of the ethoxy moiety is critical.[1] Ethyl 2,3-dimethylphenyl ether is a classic substrate for O-dealkylation .[1]

Metabolic Pathway (CYP450 Mediated)

The primary clearance mechanism involves hydroxylation of the

-

Enzymes Involved: CYP1A2, CYP2D6, and CYP2E1.

-

Significance: This reaction is often used to mask a phenol (prodrug approach) or to study the specific activity of CYP enzymes in liver microsomes.[1]

Pathway Diagram[1]

Figure 2: Oxidative O-dealkylation pathway mediated by Cytochrome P450 enzymes.[1]

Applications in Drug Development[1]

Pharmacophore Modulation

Researchers use the ethyl ether moiety to modulate the Lipophilic Ligand Efficiency (LLE) .[1]

-

Effect: Capping the phenol increases LogP by approximately +1.0 to +1.5 units.

-

Utility: This modification improves passive diffusion across biological membranes (PAMPA permeability) but may increase metabolic clearance (intrinsic clearance,

).[1]

Synthetic Intermediate

The electron-donating ethoxy group activates the benzene ring, directing subsequent electrophilic aromatic substitutions (e.g., nitration, halogenation) primarily to the para-position (position 4) relative to the ethoxy group, or the ortho-position (position 6) if position 4 is sterically hindered.[1]

-

Reactivity Note: The 2,3-dimethyl substitution pattern forces incoming electrophiles to position 4 or 6, creating highly regioselective substitution patterns for complex drug scaffolds.[1]

Safety & Handling (MSDS Summary)

-

Hazards: Combustible liquid.[1][2] Causes skin and eye irritation.[1][3]

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent slow autoxidation to peroxides (though less prone than aliphatic ethers, standard ether precautions apply).[1]

-

PPE: Chemical-resistant gloves (Nitrile), safety goggles, and lab coat. Handle in a fume hood.

References

-

ChemicalBook. (n.d.). 2,3-Dimethylphenol Synthesis and Properties. Retrieved from

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10687: 2,3-Dimethylphenol. Retrieved from

-

ChemSrc. (n.d.). This compound (CAS 61808-02-4) Physicochemical Data. Retrieved from

-

Sigma-Aldrich. (n.d.). Product Specification: 2,3-Dimethylphenol.[1][4][5] Retrieved from

-

Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Williamson Ether Synthesis mechanism).

Sources

- 1. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemos.de [chemos.de]

- 3. 2,3-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. 2,3-dimethylphenol synthesis - chemicalbook [chemicalbook.com]

- 5. 2,3-dimethylphenol synthesis - chemicalbook [chemicalbook.com]

safety data sheet (SDS) 1-Ethoxy-2,3-dimethylbenzene

An In-depth Technical Guide to the Presumptive Safety Profile of 1-Ethoxy-2,3-dimethylbenzene

Disclaimer: No registered Safety Data Sheet (SDS) for this compound (CAS No. 6934-19-6) is publicly available. This guide has been constructed by a Senior Application Scientist to provide a presumptive safety profile based on the known hazards of its structural analogs: o-xylene (2,3-dimethylbenzene) and aryl ethers (e.g., phenetole/ethoxybenzene) . This document is intended to guide experienced researchers in risk assessment. All procedures should be conducted with the utmost caution in a controlled laboratory setting.

Section 1: Understanding the Compound

This compound is an aromatic ether. Its structure consists of an o-xylene core (a benzene ring with two adjacent methyl groups) and an ethoxy group (-O-CH₂CH₃). The safety profile of this molecule can be logically inferred by considering the combined hazards of these two key functional components. The dimethylbenzene moiety suggests hazards similar to o-xylene, including flammability and irritation, while the ether linkage introduces the potential for peroxide formation.

Section 2: Presumptive Hazard Identification and Classification

Based on its constituent parts, this compound is predicted to be classified as follows:

-

Flammable Liquid: Both o-xylene and simple ethers are flammable.[1][2][3] The vapor, being heavier than air, can travel to an ignition source and flash back.[2]

-

Harmful if Inhaled or in Contact with Skin: o-Xylene is categorized as harmful through these routes of exposure.[4][1][2][5]

-

Skin Irritant: o-Xylene is known to cause skin irritation.[1][5] Repeated contact with ethers can also cause skin dryness and cracking.

-

Eye Irritant: Aromatic solvents and ethers can cause eye irritation.[3][6]

-

Specific Target Organ Toxicity (Single Exposure): Vapors may cause respiratory irritation, drowsiness, and dizziness, consistent with exposure to o-xylene and other organic solvents.[3][6]

-

Aspiration Hazard: Like o-xylene, if swallowed, the substance may be fatal if it enters the airways.[3]

-

Potential for Explosive Peroxide Formation: Ethers are known to form unstable peroxides upon exposure to air and light.[6] This is a critical, often overlooked, hazard.

GHS Hazard Pictograms (Predicted):

Signal Word (Predicted): DANGER

Section 3: Physical and Chemical Properties

While experimental data is unavailable, the following properties are estimated based on o-xylene and phenetole.

| Property | Predicted Value / Information |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol |

| Appearance | Predicted to be a colorless liquid.[7][8] |

| Odor | Likely a characteristic aromatic or sweet, ether-like odor.[7] |

| Boiling Point | Estimated to be between 170-190 °C (o-Xylene: 144 °C, Phenetole: 170°C). |

| Flash Point | Predicted to be a flammable liquid with a flash point < 60 °C.[4] |

| Density | Estimated to be ~0.9 g/mL (less dense than water). |

| Solubility in Water | Predicted to be practically insoluble.[7] |

| Vapor Density | >1 (Heavier than air).[2] |

Section 4: Safe Handling, Storage, and Exposure Control

The primary directive is to minimize all routes of exposure. This is achieved through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Engineering Controls

All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3] Eyewash stations and safety showers must be readily accessible.[3] Use explosion-proof electrical and ventilation equipment.[3]

Personal Protective Equipment (PPE)

A risk assessment should always precede PPE selection. The following provides a baseline for handling aromatic ether solvents.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical splash goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant splash risk.[9] | Protects against splashes and irritating vapors.[3] |

| Skin and Body Protection | A flame-resistant lab coat is required. Ensure full coverage of arms. | Protects skin from accidental contact and provides a barrier in case of a flash fire. |

| Hand Protection | Nitrile gloves are suitable for incidental contact but may have limited breakthrough times. For extended contact or immersion, Viton® or other highly resistant gloves are recommended.[10][11] | Provides a barrier against a substance predicted to be harmful upon skin contact and a skin irritant.[1] |

| Respiratory Protection | Not typically required if work is performed within a properly functioning fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3] | Protects against inhalation of harmful vapors that can cause respiratory irritation and systemic effects.[3] |

Storage Requirements

-

Store in a tightly sealed, air-impermeable container in a cool, dry, dark, and well-ventilated area designated for flammable liquids.[3][6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4][1][3]

-

Ground and bond containers when transferring material to prevent static discharge.[3]

-

Store separately from strong oxidizing agents, acids, and bases.[3][6]

-

Peroxide Management: Due to the risk of peroxide formation, containers should be dated upon receipt and upon opening. Test for peroxides before heating or distilling if the container has been open for an extended period or if crystalline solids are observed.

Section 5: Experimental Protocols and Workflows

Workflow for General Laboratory Use

Caption: Standard workflow for handling this compound.

Section 6: Emergency Procedures

First-Aid Measures

Rapid response is critical to mitigate harm.

-

Inhalation: Immediately move the exposed person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]

-

Skin Contact: Take off all contaminated clothing immediately.[4][2] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[3][7] If skin irritation persists, seek medical attention.[2][3]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting due to the high aspiration risk.[3] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[4][12] A water spray can be used to cool containers but may be inefficient at extinguishing the fire.[13]

-

Unsuitable Extinguishing Media: Do not use a solid water jet, as it may spread the fire.[2]

-

Specific Hazards: The substance is flammable and its vapors can form explosive mixtures with air.[2][6] Containers may explode when heated.[13] Hazardous decomposition products include carbon monoxide and carbon dioxide.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures (Spill Response)

Caption: Logical workflow for responding to a laboratory spill.

Section 7: Toxicological Information

The toxicological properties have not been fully investigated.[14] The profile is inferred from its analogs.

-

Acute Toxicity: Predicted to be harmful if inhaled or absorbed through the skin, similar to o-xylene.[1] Inhalation may cause central nervous system depression with symptoms like dizziness, headache, and nausea.[3]

-

Skin Corrosion/Irritation: Causes skin irritation.[1][5] Prolonged or repeated contact can lead to dermatitis due to defatting of the skin.

-

Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[3]

-

Carcinogenicity/Mutagenicity: No data is available to suggest carcinogenic or mutagenic effects. o-Xylene is not classified as a carcinogen by major regulatory bodies.

-

Aspiration Hazard: Poses a significant aspiration hazard.[3]

Section 8: Ecological Information

-

Toxicity to Aquatic Life: o-Xylene is considered toxic to aquatic life.[4] Therefore, this compound should be prevented from entering drains and waterways.[2]

Section 9: Disposal Considerations

-

Dispose of this chemical and its container through a licensed hazardous waste disposal contractor. Do not dispose of it down the drain. Follow all federal, state, and local environmental regulations.

Section 10: Conclusion

This compound must be treated as a hazardous substance. The primary risks are its flammability, potential for peroxide formation, and acute toxicity through inhalation and dermal contact. The causality behind the recommended experimental choices and safety protocols is rooted in mitigating these specific risks. By implementing robust engineering controls, diligent use of appropriate PPE, and adherence to safe storage and handling practices, researchers can work with this compound while minimizing exposure and ensuring laboratory safety.

References

- Safety Data Sheet: o-xylene. (n.d.).

- o-XYLENE FOR SYNTHESIS. (2024, April 1). Loba Chemie.

- Xylene: incident management. (n.d.). GOV.UK.

- Xylenes | Medical Management Guidelines. (n.d.).

- Safety Data Sheet o-xylene-d10. (2025, June 10). Chemdox.

- DIETHYL ETHER. (2002, April). New Jersey Department of Health and Senior Services.

- Safety data sheet o-Xylene ≥98 %, for synthesis. (n.d.). Carl Roth.

- o-Xylene Safety Data Sheet. (2010, June 15). Fisher Scientific.

- Ethers Health & Safety. (2024, July 22). Health and Safety Department.

- Toxicological Profile for Xylene. (n.d.).

- Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety.

- 1-Ethoxy-2,4-dimethylbenzene. (n.d.).

- Phenetole Safety D

- PETROLEUM ETHER | CAMEO Chemicals. (n.d.).

- Phenetole - Safety D

- Section 6C: Protective Equipment. (n.d.). Princeton University Environmental Health and Safety.

- o-Xylene. (n.d.). NIST WebBook, National Institute of Standards and Technology.

- Material Safety Data Sheet. (2021, April 7). Kao Chemicals.

- Safe Working with Flammable Substances. (2022, February 9). Firesafe.org.uk.

- Phenetole. (2026, January 5). ChemicalBook.

- Lab Safety Equipment & PPE. (n.d.). ChemTalk.

- Ethers - Handling and control of exposure. (2010, July 19). University of St Andrews.

- Laboratory Safety Guideline - Diethyl Ether. (n.d.). Scribd.

- Ethoxybenzene Drug Information. (n.d.).

- Is Personal Protective Equipment Required When Working with Solvents? (n.d.). MicroCare.

- FLAMMABLE LIQUID INCIDENTS. (n.d.). Phoenix Fire Department.

- o-Xylene (d

- Crystal structure and spectroscopic properties of (E)-1,3-dimethyl-2-[3-(4-nitrophenyl)triaz-2-enylidene]-2,3-dihydro-1H-imidazole. (n.d.).

- Adverse Effects of Aryl Organophosphate Esters on Reproduction. (2025, May 16).

- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).

- Appendix I - Hazards Of Functional Groups. (n.d.). Cornell University Environmental Health and Safety.

- 1-Ethoxy-2-methoxy-4-[2-(4-nitrophenyl)ethenyl]benzene. (n.d.).

- Recommended Chemical- Resistant Gloves for Hazard Assessment Tool. (n.d.).

- Handling Flammable Chemicals - Key Precautions To Take. (n.d.). Grow Training.

- Diethyl Ether. (n.d.). University of California, Santa Barbara, Environmental Health & Safety.

- How to Handle and Store Ethyl Ether. (n.d.). Justrite.

- Benzene, 1, 3-dimethyl-. (n.d.). NMPPDB.

- Benzene, ethoxy-. (n.d.). NIST WebBook, National Institute of Standards and Technology.

- Benzene, 1-ethyl-2,3-dimethyl-. (n.d.). NIST WebBook, National Institute of Standards and Technology.

Sources

- 1. lobachemie.com [lobachemie.com]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. fishersci.com [fishersci.com]

- 4. idesapetroquimica.com [idesapetroquimica.com]

- 5. sds.chemdox.com [sds.chemdox.com]

- 6. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]

- 7. Xylenes | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 8. Phenetole | 103-73-1 [chemicalbook.com]

- 9. mcrsafety.com [mcrsafety.com]

- 10. ehs.princeton.edu [ehs.princeton.edu]

- 11. safety.nmsu.edu [safety.nmsu.edu]

- 12. chemicalbook.com [chemicalbook.com]

- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3-Dimethylphenetole via Williamson Ether Synthesis

Abstract

This document provides a comprehensive guide for the synthesis of 2,3-dimethylphenetole, an valuable aryl ether in various research and development applications. The protocol herein is centered on the robust and well-established Williamson ether synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed protocol, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis.

Introduction

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains a cornerstone of organic synthesis for the preparation of both symmetrical and unsymmetrical ethers.[1] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide or phenoxide ion displaces a halide from an alkyl halide to form the corresponding ether.[2] This method's enduring prevalence is a testament to its broad scope and reliability.

This application note details the synthesis of 2,3-dimethylphenetole through the reaction of 2,3-dimethylphenol with ethyl iodide. The protocol is designed to be self-validating, with explanations for each step and considerations for potential challenges.

Reaction Scheme

Materials and Methods

Reagents and Equipment

| Reagent/Equipment | Grade/Specification | Supplier (Example) |

| 2,3-Dimethylphenol | ≥98% | Sigma-Aldrich |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |

| Ethyl Iodide (CH₃CH₂I) | ≥99%, stabilized | Sigma-Aldrich |

| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Sigma-Aldrich |

| Diethyl Ether (Et₂O) | Anhydrous, ≥99.7% | Fisher Scientific |

| Saturated Sodium Bicarbonate Solution | In-house preparation | |

| Brine (Saturated NaCl solution) | In-house preparation | |

| Anhydrous Magnesium Sulfate (MgSO₄) | VWR | |

| Round-bottom flask (100 mL) | Pyrex | |

| Magnetic stirrer and stir bar | IKA | |

| Reflux condenser | Ace Glass | |

| Septa and needles | National Scientific | |

| Addition funnel | Kimble | |

| Separatory funnel (250 mL) | Chemglass | |

| Rotary evaporator | Büchi | |

| Standard laboratory glassware | Various |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 2,3-dimethylphenetole.

Step-by-Step Protocol

-

Preparation of the Reaction Apparatus: A 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

-

Reagent Addition: The flask is charged with 2,3-dimethylphenol (5.0 g, 40.9 mmol) and anhydrous N,N-dimethylformamide (DMF, 40 mL). The solution is stirred until the phenol has completely dissolved.

-

Formation of the Phenoxide: Sodium hydride (1.80 g of a 60% dispersion in mineral oil, 45.0 mmol) is added portion-wise to the stirred solution at room temperature over 15 minutes. The addition should be done carefully to control the evolution of hydrogen gas. The reaction mixture is then stirred at room temperature for an additional 30 minutes to ensure complete formation of the sodium 2,3-dimethylphenoxide.

-

Addition of the Alkylating Agent: The flask is cooled in an ice bath to 0 °C. Ethyl iodide (3.6 mL, 45.0 mmol) is then added dropwise via syringe over 10 minutes.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for 4-6 hours. Progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is cautiously quenched by the slow addition of 50 mL of cold water. The aqueous mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).

-

Washing: The combined organic layers are washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2,3-dimethylphenetole.

Reaction Parameters and Expected Outcome

| Parameter | Value | Rationale |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, while room temperature is sufficient for the SN2 reaction to proceed. |

| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates the SN2 reaction by solvating the cation but not the nucleophile.[1] |

| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the phenol. |

| Reaction Time | 4-6 hours | Adequate time for the reaction to proceed to completion, which should be confirmed by TLC. |

| Expected Yield | 70-90% | Based on typical yields for Williamson ether syntheses with phenols. |

| Product Appearance | Colorless to pale yellow oil |

Discussion of the Reaction Mechanism and Potential Side Reactions

The Williamson ether synthesis proceeds through a classic SN2 mechanism.[2] In the first step, the acidic proton of the hydroxyl group of 2,3-dimethylphenol is abstracted by the strong base, sodium hydride, to form the sodium 2,3-dimethylphenoxide. This phenoxide is a potent nucleophile. The subsequent step involves the nucleophilic attack of the phenoxide on the electrophilic carbon of ethyl iodide, displacing the iodide leaving group in a concerted fashion. This backside attack results in the formation of the C-O bond of the ether.

A potential side reaction is the E2 elimination of the alkyl halide, which is more prevalent with secondary and tertiary alkyl halides.[2] However, as ethyl iodide is a primary alkyl halide, this side reaction is minimal under the prescribed conditions. Another possible side reaction is C-alkylation of the phenoxide, though O-alkylation is generally favored.

Characterization of 2,3-Dimethylphenetole

-

¹H NMR (predicted):

-

A triplet at approximately 1.4 ppm (3H), corresponding to the methyl protons of the ethyl group.

-

A quartet at approximately 4.0 ppm (2H), corresponding to the methylene protons of the ethyl group.

-

Two singlets between 2.1 and 2.3 ppm (6H total), corresponding to the two methyl groups on the aromatic ring.

-

A multiplet between 6.7 and 7.1 ppm (3H), corresponding to the aromatic protons.

-

-

¹³C NMR (predicted):

-

A signal around 15 ppm for the methyl carbon of the ethyl group.

-

A signal around 63 ppm for the methylene carbon of the ethyl group.

-

Signals for the two aromatic methyl carbons between 15 and 20 ppm.

-

Aromatic carbon signals in the range of 110-160 ppm.

-

-

FT-IR (predicted):

-

C-H stretching (aromatic and aliphatic) bands around 3100-2850 cm⁻¹.

-

Aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.

-

A strong C-O-C stretching band characteristic of aryl alkyl ethers around 1250-1200 cm⁻¹.

-

The absence of a broad O-H stretching band (around 3600-3200 cm⁻¹) from the starting material is a key indicator of a successful reaction.

-

Safety Precautions

-

2,3-Dimethylphenol: Corrosive and toxic. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

-

Sodium Hydride: Highly flammable and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.

-

Ethyl Iodide: A lachrymator and potential alkylating agent. Handle with care in a fume hood.

-

N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.

Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, when performing this experiment.

References

-

Williamson Ether Synthesis. (n.d.). In Wikipedia. Retrieved January 26, 2024, from [Link]

-

University of Utah. (n.d.). Williamson Ether Synthesis. Retrieved from [Link] (Note: A direct link to a specific protocol was not available, but university chemistry resources are a valuable source of general procedures).

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link] (Note: A direct link to a specific protocol was not available, but university chemistry resources are a valuable source of general procedures).

-

PubChem. (n.d.). 2,3-Dimethylphenol. Retrieved from [Link]

Sources

reaction conditions for ethylation of 2,3-dimethylphenol

An In-Depth Guide to the Ethylation of 2,3-Dimethylphenol: Reaction Conditions, Protocols, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the O-ethylation of 2,3-dimethylphenol to synthesize 2-ethoxy-1,3-dimethylbenzene. As a Senior Application Scientist, this guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that protocols are understood, adaptable, and self-validating. We will explore various reaction methodologies, from classic Williamson Ether Synthesis to modern phase-transfer catalysis, supported by mechanistic discussions and practical, field-proven protocols.

Introduction and Reaction Principle

The ethylation of 2,3-dimethylphenol is a fundamental etherification reaction, primarily yielding 2-ethoxy-1,3-dimethylbenzene. This transformation is of significant interest in synthetic organic chemistry for producing fine chemicals, fragrance components, and intermediates for pharmaceutical development.[1] The core chemical principle governing this reaction is the Williamson Ether Synthesis, a robust and widely utilized method for forming ethers.[2][3]

The reaction proceeds in two conceptual stages:

-

Deprotonation: The weakly acidic phenolic proton of 2,3-dimethylphenol (pKa ≈ 10.5) is removed by a suitable base to form a nucleophilic 2,3-dimethylphenoxide anion.[4] The enhanced acidity of phenols compared to aliphatic alcohols is due to the resonance stabilization of the resulting phenoxide ion, which delocalizes the negative charge into the aromatic ring.[5]

-

Nucleophilic Substitution (SN2): The generated phenoxide anion acts as a potent nucleophile, attacking the electrophilic carbon of an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in a bimolecular nucleophilic substitution (SN2) reaction. This step forms the ether bond and displaces a leaving group.[6]

The choice of reagents and conditions is critical to maximize the yield of the desired O-alkylated product while minimizing potential side reactions, such as C-alkylation or elimination.[6]

Caption: General mechanism for the ethylation of 2,3-dimethylphenol.

Critical Reaction Parameters

The success of the ethylation hinges on the careful selection of several key parameters. The interplay between these factors determines reaction efficiency, yield, and purity.

Choice of Ethylating Agent

The ethylating agent must contain an ethyl group attached to a good leaving group. The most common choices are ethyl halides and diethyl sulfate.

| Ethylating Agent | Formula | Boiling Point (°C) | Key Characteristics & Considerations |

| Ethyl Iodide | C₂H₅I | 71-73 | High Reactivity: Iodide is an excellent leaving group, leading to faster reaction rates.[7] Cost & Stability: Generally more expensive and less stable than other halides, can discolor upon storage due to light-induced decomposition.[7] |

| Ethyl Bromide | C₂H₅Br | 38 | Good Reactivity: A common and effective choice. Volatility: Low boiling point requires careful temperature control (e.g., reflux condensers) to prevent loss of reagent. |

| Diethyl Sulfate | (C₂H₅)₂SO₄ | 208 | High Reactivity & Efficiency: Both ethyl groups can potentially be transferred, though the second is slower. Often used in industrial settings.[8] Toxicity: Highly toxic, a suspected carcinogen, and requires handling with extreme caution in a fume hood with appropriate personal protective equipment (PPE).[9][10] |

Expert Insight: For laboratory-scale synthesis, ethyl iodide is often preferred for its high reactivity, which can drive the reaction to completion under milder conditions.[11][12] However, for larger-scale or cost-sensitive applications, diethyl sulfate is a powerful alternative, provided that stringent safety protocols are implemented.[13]

Base and Solvent Systems

The base is essential for generating the nucleophilic phenoxide. The choice of base is often coupled with the choice of solvent.

-

Aqueous Base / Protic Solvents (e.g., NaOH in H₂O/Ethanol): This is a classic approach. Sodium hydroxide is inexpensive and effective. However, the presence of water can lead to hydrolysis of some ethylating agents, reducing efficiency.[8]

-

Anhydrous Base / Aprotic Polar Solvents (e.g., NaH or K₂CO₃ in DMF or DMSO): This system avoids hydrolysis and often accelerates SN2 reactions. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) excel at solvating the cation (e.g., Na⁺) while leaving the phenoxide anion relatively "naked" and highly reactive. Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the phenol, driving the equilibrium forward.[6]

-

Phase-Transfer Catalysis (PTC): This elegant method is highly effective for reacting water-soluble phenoxides with water-insoluble ethylating agents.[14] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the phenoxide anion from the aqueous phase into the organic phase where the reaction occurs. This approach often leads to faster reactions, milder conditions, and simplified workups.[15][16]

Expert Insight: For high yields and clean reactions, the use of a strong base like sodium hydride in an anhydrous aprotic solvent like DMF is a superior choice. For a more environmentally friendly and operationally simpler setup, phase-transfer catalysis using potassium carbonate as the base is an excellent alternative.[17]

Safety and Handling

CRITICAL: 2,3-Dimethylphenol and common ethylating agents pose significant health risks. A thorough risk assessment must be conducted before beginning any experiment.

-

2,3-Dimethylphenol: Toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[18] It is corrosive and destructive to mucous membranes.[19]

-

Diethyl Sulfate: A potent alkylating agent that is highly toxic and a probable human carcinogen.[10] It must be handled with extreme care to avoid inhalation or skin contact.

-

Ethyl Iodide: A lachrymator and alkylating agent. Handle in a well-ventilated fume hood.

-

Bases: Sodium hydroxide is highly corrosive. Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas.

Mandatory PPE: All procedures must be performed in a certified chemical fume hood while wearing a lab coat, nitrile gloves (consider double-gloving when handling diethyl sulfate), and chemical splash goggles.

Detailed Application Protocols

Protocol 1: Classic Williamson Synthesis using Sodium Hydroxide

This protocol uses readily available and inexpensive reagents.

Step-by-Step Methodology:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: To the flask, add 2,3-dimethylphenol (1.0 eq) and ethanol. Stir until the solid is fully dissolved.

-

Base Addition: Slowly add an aqueous solution of sodium hydroxide (1.1 eq). Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

-

Ethylating Agent: Add ethyl iodide (1.2 eq) to the mixture dropwise via an addition funnel.

-

Reaction: Heat the reaction mixture to a gentle reflux (approx. 70-80°C) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with 5% NaOH solution (to remove unreacted phenol), water, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: High-Efficiency Synthesis using NaH in DMF

This protocol is designed for high yield and is suitable for more sensitive substrates.

Step-by-Step Methodology:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a dry, three-neck flask equipped with a magnetic stir bar, thermometer, and a dropping funnel.

-

Base Addition: Cool the DMF to 0°C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Phenol Addition: Dissolve 2,3-dimethylphenol (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0°C. Allow the mixture to stir for 1 hour at room temperature after the addition is complete; hydrogen gas evolution should cease.

-

Ethylating Agent: Cool the mixture back to 0°C and add ethyl iodide (1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding cold water or methanol at 0°C to destroy any excess NaH.

-

Work-up and Purification: Follow steps 6-9 from Protocol 1.

Caption: A generalized workflow for the ethylation of 2,3-dimethylphenol.

Conclusion

The ethylation of 2,3-dimethylphenol is a versatile and important reaction that can be accomplished through several effective methods. The choice of conditions—from the ethylating agent to the solvent and base system—allows the researcher to tailor the synthesis based on laboratory capabilities, safety considerations, cost, and desired efficiency. While classic methods remain reliable, modern approaches like anhydrous protocols in aprotic solvents or phase-transfer catalysis offer significant advantages in terms of yield, reaction rate, and purity. A firm understanding of the underlying SN2 mechanism is paramount for troubleshooting and optimizing this valuable synthetic transformation.

References

-

ResearchGate. (2009). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. Retrieved February 4, 2026, from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved February 4, 2026, from [Link]

-

Wikipedia. (2024). Phenol. Retrieved February 4, 2026, from [Link]

- Google Patents. (1984). US4453004A - Process for the alkylation of phenolic compounds.

-

PubChem. (n.d.). 2,3-Dimethylphenol. National Center for Biotechnology Information. Retrieved February 4, 2026, from [Link]

-

The Good Scents Company. (n.d.). 2,3-xylenol. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2021). Different methylating agents used for O-methylation of phenolic compounds. Retrieved February 4, 2026, from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved February 4, 2026, from [Link]

-

Taylor & Francis Online. (2009). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Retrieved February 4, 2026, from [Link]

- Google Patents. (1984). US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate.

-

Journal of the American Chemical Society. (1983). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Retrieved February 4, 2026, from [Link]

-

Wikipedia. (2024). Ethyl iodide. Retrieved February 4, 2026, from [Link]

-

Deepwater Chemicals, Inc. (2019). Ethyl Iodide, Iodoethane. Retrieved February 4, 2026, from [Link]

-

CONICET. (2014). Selective synthesis of p-ethylphenol by gas-phase alkylation of phenol with ethanol. Retrieved February 4, 2026, from [Link]

-

PubMed. (1998). Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection. Retrieved February 4, 2026, from [Link]

-

Allen. (n.d.). Phenol on treatment with diethyl sulphate in presence of NaOH gives. Retrieved February 4, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Experiment: Williamson Ether Synthesis of Ethoxybenzene. Science Learning Center. Retrieved February 4, 2026, from [Link]

-

YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (1999). Diethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved February 4, 2026, from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2023). Williamson ether synthesis of ethoxybenzene from iodoethane and phenol. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2018). Dimethyl sulfoxide as a solvent in Williamson ether synthesis. Retrieved February 4, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Diethyl Sulfate. Retrieved February 4, 2026, from [Link]

Sources

- 1. 2,3-xylenol, 526-75-0 [thegoodscentscompany.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenol - Wikipedia [en.wikipedia.org]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Ethyl iodide - Wikipedia [en.wikipedia.org]

- 8. US4453004A - Process for the alkylation of phenolic compounds - Google Patents [patents.google.com]

- 9. Diethyl sulfate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 12. researchgate.net [researchgate.net]

- 13. Phenol on treatment with diethyl sulphate in presence of `NaOH` gives [allen.in]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Phase-transfer catalytic determination of phenols as methylated derivatives by gas chromatography with flame ionization and mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. 2,3-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Executive Summary & Chemical Context

Application Note: High-Purity Synthesis of Ethyl 2,3-Xylyl Ether

Ethyl 2,3-xylyl ether (1-ethoxy-2,3-dimethylbenzene) is a critical intermediate in the synthesis of pharmacophores targeting adrenergic receptors and specific agrochemical agents.[1] Structurally, it consists of a benzene ring substituted with two methyl groups at the ortho (2) and meta (3) positions relative to the ethoxy group.[1]

Unlike the symmetric 2,6-isomer, the 2,3-substitution pattern presents a unique synthetic challenge: the ortho-methyl group creates steric strain at the phenolic oxygen, retarding nucleophilic attack, while the meta-methyl group influences electron density via hyperconjugation.[1] Consequently, standard Williamson ether synthesis protocols often suffer from incomplete conversion or long reaction times if not optimized for these steric factors.

This guide provides two validated protocols:

-

Method A (The Thermodynamic Route): A mild, robust K₂CO₃/MEK system ideal for laboratory-scale batches (<50g) requiring high safety margins.[1]

-

Method B (The Kinetic Route): A rapid NaH/DMF system designed for scale-up or high-throughput synthesis where reaction kinetics are the bottleneck.[1]

Retrosynthetic Logic & Reaction Pathway

The synthesis relies on the Williamson Ether Synthesis , an SN2 nucleophilic substitution.[2][3][4] The 2,3-dimethylphenoxide ion (generated in situ) attacks the electrophilic carbon of ethyl iodide.[1]

Key Mechanistic Insight: The rate-determining step is the SN2 attack. The 2-methyl group hinders the approach of the electrophile. Therefore, using a polar aprotic solvent (DMF) or a ketone with a higher boiling point than acetone (e.g., Methyl Ethyl Ketone, MEK) is crucial to provide the thermal energy required to overcome the activation barrier.[1]

Visual Workflow (Graphviz)

Figure 1: Mechanistic pathway for the O-alkylation of 2,3-dimethylphenol.

Reagents & Material Specifications

To ensure reproducibility, adhere to the following stoichiometry and grade requirements.

| Component | Role | Grade | Eq. (Stoich) | Notes |

| 2,3-Dimethylphenol | Substrate | >98% | 1.0 | Solid at RT (MP ~73°C).[1] Hygroscopic. |

| Ethyl Iodide (EtI) | Electrophile | >99% | 1.2 - 1.5 | Light Sensitive. Stabilized with Cu.[1] Use fresh. |

| Potassium Carbonate | Base (Method A) | Anhydrous | 2.0 - 3.0 | Must be finely ground/powdered to increase surface area.[1] |

| Sodium Hydride | Base (Method B) | 60% in Oil | 1.2 | Pyrophoric. Handle under inert gas (Ar/N₂).[1] |

| 2-Butanone (MEK) | Solvent (Method A) | ACS Reagent | N/A | BP 80°C allows sufficient thermal energy.[1] |

| DMF | Solvent (Method B)[1] | Anhydrous | N/A | Must be dry (<0.05% H₂O) to prevent EtI hydrolysis.[1] |

Protocol A: The "Green" Route (K₂CO₃ / MEK)

Recommended for routine lab synthesis (1g – 50g scale).[1]

Rationale: Potassium carbonate is a mild base that minimizes side reactions (like elimination of EtI to ethylene).[1] Using Methyl Ethyl Ketone (MEK) instead of acetone allows the reaction to run at ~80°C, significantly accelerating the reaction against the sterically hindered 2-position.[1]

Step-by-Step Procedure:

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a heavy magnetic stir bar and a reflux condenser. Top the condenser with a drying tube (CaCl₂) or a nitrogen balloon.[1]

-

Solvation: Charge the flask with 2,3-dimethylphenol (12.2 g, 100 mmol) and MEK (100 mL) . Stir until fully dissolved.

-

Deprotonation: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) . The mixture will become a slurry.

-

Alkylation: Add Ethyl Iodide (12.0 mL, ~150 mmol) via syringe. Note: EtI is volatile; handle in a fume hood.[1]

-

Reflux: Heat the mixture to a gentle reflux (bath temp ~85°C) for 12–16 hours .

-

Workup:

-

Purification (Critical):

Protocol B: The "Fast" Route (NaH / DMF)

Recommended for scale-up or when kinetics are sluggish.[1]

Rationale: Sodium Hydride (NaH) irreversibly deprotonates the phenol to form the "naked" phenoxide anion. In the polar aprotic solvent DMF, this anion is highly nucleophilic, driving the reaction to completion in < 2 hours.

Safety Warning: NaH evolves Hydrogen gas (H₂).[1] Strict exclusion of water is required.

Step-by-Step Procedure:

-

Inert Atmosphere: Flame-dry a 3-neck RBF and flush with Argon/Nitrogen.

-

Base Preparation: Add NaH (60% dispersion, 4.8 g, 120 mmol) . Wash twice with dry hexane to remove mineral oil if high purity is required (optional for bulk synthesis).[1] Suspend in Anhydrous DMF (50 mL) .

-

Controlled Addition: Cool the flask to 0°C (Ice bath). Dissolve 2,3-dimethylphenol (12.2 g, 100 mmol) in DMF (20 mL) and add dropwise to the NaH suspension.

-

Observation: Vigorous bubbling (H₂) will occur.[1] Stir for 30 mins at 0°C until bubbling ceases.

-

-

Alkylation: Add Ethyl Iodide (12.0 mL, 150 mmol) dropwise.

-

Reaction: Remove ice bath and stir at Room Temperature for 2 hours .

-

Note: If the reaction stalls, heat to 50°C.

-

-

Quench: Cool to 0°C. Carefully add Methanol (5 mL) to quench excess NaH, followed by Water (100 mL) .

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL) .

-

Note: DMF can partition into the organic layer. Wash the combined organics with 5% LiCl solution (3x) to pull DMF back into the aqueous phase.

-

-

Final Polish: Dry over Na₂SO₄ and concentrate.

Purification & Validation Logic

The primary impurity in this synthesis is unreacted 2,3-dimethylphenol, which possesses a distinct, clinging odor and acidity.[1]

Purification Workflow (Graphviz)

Figure 2: Purification logic tree emphasizing the removal of phenolic impurities.[1]

Analytical Specifications

| Property | Expected Value | Notes |

| Appearance | Colorless Liquid | Turns yellow if oxidized/impure.[1] |

| Boiling Point | ~208–212°C (atm) | Rec.[1] Vacuum Dist: ~95°C @ 15 mmHg. |

| ¹H NMR (CDCl₃) | δ 1.42 (t, 3H, -CH₃ of ethyl)δ 2.18 (s, 3H, Ar-CH₃)δ 2.28 (s, 3H, Ar-CH₃)δ 4.02 (q, 2H, -OCH₂-)δ 6.7–7.1 (m, 3H, Ar-H) | Look for the quartet at 4.0 ppm confirming O-alkylation.[1] |

| GC-MS | m/z = 150.1 (M+) | Base peak likely 122 (loss of ethylene).[1] |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Incomplete deprotonation. | Switch to Method B (NaH) or ensure K₂CO₃ is freshly ground.[1] |

| Starting Material Persists | Steric hindrance at pos-2. | Switch solvent to DMF or increase temp to 90°C. Add catalytic KI (Finkelstein condition). |

| Product is Colored (Dark) | Oxidation of phenol.[1] | Perform reaction under strict N₂/Ar atmosphere. Add Na₂S₂O₃ wash during workup. |

| C-Alkylation Observed | Solvent too non-polar. | Ensure solvent is polar (DMF/Acetone).[1] Avoid neutral non-polar solvents which favor C-alkylation on the ring. |

References

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard Williamson Ether protocols, p. 984).[1] Link

-

PubChem. (2023). Compound Summary: Benzene, 2-ethoxy-1,3-dimethyl-.[1][7] National Center for Biotechnology Information. Link

-

Reich, H. J., & Rigby, J. H. (1999).[1] Handbook of Reagents for Organic Synthesis: Acidic and Basic Reagents. Wiley. (Usage of NaH in ether synthesis).

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (Mechanism of SN2 on hindered substrates). Link

Disclaimer: This protocol involves the use of hazardous chemicals (alkyl halides, strong bases).[1] All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

- 1. data.epo.org [data.epo.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. rsc.org [rsc.org]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. Benzene, 2-ethoxy-1,3-dimethyl- | C10H14O | CID 141313 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Ethoxy-2,3-dimethylbenzene

Welcome to the technical support guide for the purification of 1-Ethoxy-2,3-dimethylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based guidance on obtaining high-purity material. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving beyond simple protocols to explain the scientific reasoning behind each step.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for planning a successful purification strategy.

Q1: What are the typical impurities I should expect in my crude this compound sample?

A1: The impurity profile of your crude product is intrinsically linked to its synthesis method. The most common synthesis is a Williamson ether synthesis, reacting 2,3-dimethylphenol with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) in the presence of a base.

Common Impurities Include:

-

Unreacted Starting Materials: Residual 2,3-dimethylphenol is a primary impurity. Its acidic nature makes it easily removable with a basic wash.

-

Isomeric Byproducts: If the starting 2,3-dimethylphenol contains other xylenol isomers (e.g., 2,4-dimethylphenol), you will form the corresponding isomeric ethers (e.g., 1-Ethoxy-2,4-dimethylbenzene)[1]. These are often the most challenging impurities to remove due to their similar physical properties.

-

Solvents: Residual reaction or extraction solvents (e.g., DMF, THF, diethyl ether, toluene).

-

Water: Introduced during aqueous workup steps.

-

Inorganic Salts: Byproducts from the base and ethylating agent (e.g., sodium iodide).

Q2: What are the key physical properties of this compound that I need to consider for purification?

A2: Understanding the physical properties is critical for selecting and optimizing your purification method. While specific experimental data for this compound is not widely published, we can infer its properties from similar structures like xylenes. The compound is a non-polar, aromatic ether, which dictates its behavior.

Key Inferred Properties & Their Importance:

-

Boiling Point: The boiling point will be significantly higher than that of common solvents but may be very close to that of isomeric impurities[2][3][4][5]. This proximity is the central challenge for purification by distillation.

-

Polarity: As a relatively non-polar molecule, it is well-suited for normal-phase chromatography on silica gel[6].

-

Solubility: It will be soluble in common organic solvents (hexanes, ethyl acetate, dichloromethane) but practically insoluble in water.

-

Thermal Stability: Aromatic ethers are generally thermally stable, making distillation a viable option. However, prolonged heating at high temperatures should be avoided to prevent decomposition.

| Property | Significance for Purification |

| Boiling Point | Primary parameter for distillation. A small difference (<25°C) between the product and impurities necessitates fractional distillation[7]. |

| Polarity | Governs the choice of chromatography system (stationary and mobile phases)[6][8]. |

| Solubility | Determines appropriate solvents for extraction, washing, and chromatography. |

| Density | Expected to be less than water, typically residing in the upper layer during aqueous extractions. |

Q3: Which primary purification method—distillation or chromatography—is better for this compound?

A3: The choice depends on your specific needs: scale, required purity, and the nature of the impurities.

-

Fractional Distillation is ideal for larger quantities (>5 g) where the primary impurities have a sufficiently different boiling point. It is cost-effective for removing solvents and bulk, non-isomeric impurities. If isomeric impurities are present, a highly efficient fractional distillation column (e.g., a Vigreux or packed column) and careful control over the distillation rate are essential[7][9].

-

Flash Column Chromatography is the method of choice for achieving the highest purity, especially when separating closely related isomers. It is highly effective for smaller scales (<5 g) and is indispensable when distillation fails to provide adequate separation. Normal-phase chromatography using silica gel is standard for non-polar compounds like this aromatic ether[6][10].

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Q4: My fractional distillation is not separating the isomers. The GC analysis of my fractions shows minimal enrichment. What's wrong?

A4: This is a common and frustrating problem, usually stemming from insufficient separation efficiency. The boiling points of dimethyl-substituted aromatic isomers can be extremely close[2][3][4][5].

Causality & Solutions:

-

Insufficient Theoretical Plates: Your distillation column may not be efficient enough. A simple distillation setup has only one "theoretical plate," which is inadequate for separating liquids with boiling points closer than 70°C[9].

-

Solution: Use a fractionating column with a high number of theoretical plates. A Vigreux column is a good start, but for very close boilers, a packed column (e.g., with Raschig rings or metal sponges) is superior. Ensure the column is well-insulated (e.g., with glass wool or aluminum foil) to maintain the temperature gradient[7].

-

-

Distillation Rate is Too Fast: If you heat the mixture too quickly, the vapor ascends the column without achieving proper equilibrium on each theoretical plate. This effectively turns your fractional distillation into a simple one.

-

Solution: Slow down! Heat the distillation flask gently and aim for a very slow collection rate, approximately 1-2 drops per second. This allows the vapor-liquid equilibria to be established throughout the column, enriching the more volatile component at the top[11].

-

-

Vacuum Instability (for Vacuum Distillation): If you are performing the distillation under reduced pressure to lower the boiling point, fluctuations in the vacuum level will cause erratic boiling and ruin the separation.

-

Solution: Ensure all joints are perfectly sealed with appropriate grease. Use a high-quality vacuum pump and a pressure regulator (manometer) to maintain a steady, constant pressure.

-

Q5: After column chromatography, my "pure" fractions are contaminated with an unknown, greasy substance. What is it and how do I prevent it?

A5: The likely culprit is grease from glass joints that has been dissolved by your elution solvent. Non-polar solvents like hexanes are particularly effective at dissolving silicone or hydrocarbon-based greases.

Causality & Solutions:

-

Excessive Greasing: Applying too much grease to ground glass joints is a common error.

-

Solution: Use grease sparingly. Apply a thin, transparent ring only to the upper part of the male joint. When properly seated, the joint should be clear with no visible striations of excess grease.

-

-

Inappropriate Joint Type: Standard ground glass joints are not ideal for chromatography under pressure.

-

Solution: Whenever possible, use PTFE sleeves or O-ring sealed joints (e.g., "threaded joints"), which do not require grease. This completely eliminates the source of contamination.

-

Q6: My final product is clear, but the NMR spectrum shows residual water and/or solvent. How do I get it analytically pure?

A6: This indicates that the drying and solvent removal steps were incomplete. Water can be particularly persistent.

Causality & Solutions:

-

Ineffective Drying: The organic layer was not sufficiently dried after the aqueous workup.

-

Solution 1 (Brine Wash): Before using a solid drying agent, always wash the organic layer with saturated aqueous sodium chloride (brine)[12]. Brine is highly effective at pulling the majority of dissolved water out of the organic phase due to osmotic pressure[13].

-

Solution 2 (Solid Drying Agent): Use an appropriate amount of a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[14]. MgSO₄ is fast and has a high capacity, but Na₂SO₄ is less acidic and easier to filter. Add the agent until it no longer clumps together and flows freely.

-

-

Azeotropic Removal: For stubborn traces of water, an azeotropic drying method is highly effective[15].

-

High Vacuum Drying: To remove the last traces of volatile solvents, dry the product under high vacuum (using a vacuum pump, not just a water aspirator) for several hours, or until the mass is constant.

Section 3: Experimental Protocols & Workflows

Workflow 1: Purification Logic Diagram

This diagram outlines the decision-making process for purifying crude this compound.

Caption: Decision workflow for purifying this compound.

Protocol 1: High-Efficiency Fractional Distillation

This protocol is designed to separate components with close boiling points.

Objective: To purify this compound from impurities with boiling points differing by 5-25°C.

Materials:

-

Round-bottom flask

-

Magnetic stir bar or boiling chips

-

Heating mantle with a controller

-

Insulated Vigreux column (at least 20 cm) or packed fractionating column

-

Distillation head with condenser and vacuum adapter (if performing under vacuum)

-

Thermometer and adapter

-

Collection flasks

-

Vacuum pump and manometer (optional)

Procedure:

-

Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are snug but not frozen. Use joint clips. The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

-

Charging the Flask: Charge the distillation flask with the crude, dried material. Do not fill the flask more than two-thirds full. Add a stir bar.

-

Insulation: Wrap the distillation column snugly with glass wool or aluminum foil to minimize heat loss and maintain the thermal gradient.

-

Heating: Begin heating the flask gently. If stirring, ensure a steady rate.

-

Equilibration: As the liquid boils, you will see a condensation ring slowly rise up the column. It is critical to allow this to happen slowly. A slow ascent ensures that the vapor is undergoing many condensation-vaporization cycles, which is the basis of the separation[7][9].

-

First Fraction (Fore-run): Collect the first few milliliters of distillate separately. This fraction will be enriched in the most volatile impurities (e.g., residual solvents). The temperature should be unstable during this phase.

-

Main Fraction: Once the temperature at the distillation head stabilizes, change the collection flask. Collect the main fraction while the temperature remains constant (±1°C). This constant temperature is the boiling point of your pure compound at that pressure.

-

Final Fraction: If the temperature begins to drop (because there is no more liquid of that boiling point) or rise sharply (indicating a higher-boiling impurity is starting to distill), stop the distillation or change to a new collection flask for the final fraction.

-

Shutdown: Turn off the heat and allow the apparatus to cool completely before disassembling.

Protocol 2: Flash Column Chromatography

This protocol is for achieving high purity by separating the target compound from closely related isomers.

Objective: To purify this compound to >99% purity.

Materials:

-

Glass chromatography column

-

Silica gel (flash grade, 230-400 mesh)

-

Eluent: Hexanes and Ethyl Acetate (HPLC grade)

-

Sand and cotton wool

-

Pressurized air or nitrogen source with regulator

-

Collection tubes/flasks

-

TLC plates, chamber, and UV lamp

Procedure:

-

Eluent Selection (TLC): First, determine the optimal solvent system using Thin Layer Chromatography (TLC)[16]. Since this compound is non-polar, start with a low-polarity eluent. A good starting point is 2-5% Ethyl Acetate in Hexanes. The goal is to find a solvent system where the target compound has an Rf value of approximately 0.2-0.35, and there is clear separation from impurities[16].

-

Column Packing:

-

Place a small plug of cotton wool at the bottom of the column. Add a thin layer of sand.

-

Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexanes).

-

Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly. Ensure there are no air bubbles or cracks.

-

Add another layer of sand on top of the silica bed to prevent disturbance during sample loading.

-

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of a non-polar solvent (like hexanes or dichloromethane).

-

Carefully apply the sample solution to the top of the silica bed.

-

Alternatively, for better resolution, perform a "dry load": dissolve the sample, add a small amount of silica gel, evaporate the solvent, and carefully pour the resulting free-flowing powder onto the column bed.

-

-

Elution:

-

Begin eluting with the low-polarity solvent (e.g., 100% hexanes), applying gentle pressure to achieve a steady flow rate.

-

Collect fractions of a consistent volume.

-

Gradually increase the polarity of the eluent (gradient elution) as needed based on your TLC analysis to elute your compound. For this compound, an isocratic elution with a single, optimized solvent system is often sufficient.

-

-

Monitoring: Spot fractions onto a TLC plate to track the elution of your compound. Combine the fractions that contain only the pure product.

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

References

-

Organic Syntheses. (n.d.). 3-ethoxy-2-cyclohexenone. Organic Syntheses Procedure. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Remove Residual Water. Retrieved from [Link]

-

Wikipedia. (2024). Xylene. Wikipedia. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Fractional distillation – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]

-

PubChem. (n.d.). 1-Ethoxy-2,4-dimethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2024). Fractional distillation. Wikipedia. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of p-Xylene (CAS 106-42-3). Retrieved from [Link]

-

Biotage. (2023). What is the Chemistry Behind Reversed-Phase Flash Chromatography?. Biotage. Retrieved from [Link]

-

ResearchGate. (2021). What is the easiest way to remove the water from organic solvents?. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]

-

Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022). Xylenes (individual or mixed isomers). Retrieved from [Link]

-

Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from [Link]

-

FuseSchool. (2013, July 15). Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool [Video]. YouTube. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,5-dimethylmandelic acid. Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (2013). CN103319317A - Method for synthesizing 1,4-bis[2-(2-hydroxy ethoxy)ethoxy]benzene.

-

King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 8.6: Common Extraction Washes. Retrieved from [Link]

-

PubMed Central (PMC). (2019). Fractionation of rosemary (Rosmarinus officinalis L.) essential oil using vacuum fractional distillation. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of 1-teft-Butyl-3-ethoxybenzene. Retrieved from [Link]

-

The Chemistry Blog. (2021). What Is Xylene?. Retrieved from [Link]

-

Reddit. (2023). How to remove water from a hygroscopic solid. r/Chempros. Retrieved from [Link]

-

Waters Blog. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

-

Chromatography Online. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved from [Link]

-

Wikipedia. (2024). m-Xylene. Wikipedia. Retrieved from [Link]